molecular formula C7H21O4Si4 B098798 Heptamethylcyclotetrasiloxane CAS No. 15721-05-8

Heptamethylcyclotetrasiloxane

Cat. No.: B098798
CAS No.: 15721-05-8
M. Wt: 281.58 g/mol
InChI Key: SNYNNFDVNITLRQ-UHFFFAOYSA-N
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Description

Heptamethylcyclotetrasiloxane is an organosilicon compound with the chemical formula C₇H₂₂O₄Si₄. It is a cyclic siloxane with four silicon atoms and seven methyl groups attached to the silicon atoms. This compound is known for its unique properties, including chemical and physiological inertness, resistance to ozone and corona discharge, and good thermal-oxidative stability .

Mechanism of Action

C7H22O4Si4C_7H_{22}O_4Si_4C7​H22​O4​Si4​

. This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound.

Target of Action

Heptamethylcyclotetrasiloxane is primarily used in the synthesis of liquid-crystalline perylene tetracarboxylic bisimide derivatives . The compound’s primary targets are the cyclotetrasiloxane rings in these derivatives .

Mode of Action

In the columnar phase, the cyclotetrasiloxane rings of this compound interdigitate into neighboring columns . This interaction promotes the formation of the columnar mesomorphic structure .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of the columnar mesomorphic structure in liquid-crystalline perylene tetracarboxylic bisimide derivatives .

Pharmacokinetics

It is known that the compound has a boiling point of 165°c and a density of 0958 g/cm³ . It is slightly soluble in chloroform and methanol .

Result of Action

The interaction of this compound with cyclotetrasiloxane rings results in the formation of a rectangular columnar phase at room temperature . A time-of-flight measurement reveals that the electron mobility in the columnar phase of the compound is on the order of

10−2cm2V−1s−110^{-2} cm^2 V^{-1} s^{-1}10−2cm2V−1s−1

at room temperature .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and solvent. For instance, the compound exhibits a rectangular columnar phase at room temperature . It is also soluble in various organic solvents except for alcohol .

Preparation Methods

Heptamethylcyclotetrasiloxane can be synthesized through various methods. One common method involves the reaction of chloromethane and chlorosilane at low temperatures to generate methyl compounds. These methyl compounds are then mixed with silica powder and reacted with solid magnesium chloride to produce this compound . Another method involves the synthesis from dichloromethylsilane and dichlorodimethylsilane .

Chemical Reactions Analysis

Heptamethylcyclotetrasiloxane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as platinum or rhodium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Heptamethylcyclotetrasiloxane can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of methyl groups and silicon-oxygen backbone, providing a balance of flexibility, stability, and reactivity that is valuable in various scientific and industrial applications.

Properties

InChI

InChI=1S/C7H21O4Si4/c1-12-8-13(2,3)10-15(6,7)11-14(4,5)9-12/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNNFDVNITLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166227
Record name Cyclotetrasiloxane, heptamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-05-8
Record name Cyclotetrasiloxane, heptamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, heptamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptamethylcyclotetrasiloxan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptamethylcyclotetrasiloxane
Reactant of Route 2
Heptamethylcyclotetrasiloxane
Reactant of Route 3
Heptamethylcyclotetrasiloxane
Reactant of Route 4
Heptamethylcyclotetrasiloxane
Customer
Q & A

Q1: What is the structure of Heptamethylcyclotetrasiloxane and how is it typically characterized?

A1: this compound is a cyclic siloxane compound. While its exact molecular formula isn't provided in the abstracts, we can deduce it to be (CH3)7Si4O4H based on its name and common synthesis methods. [] Characterization techniques used to confirm its structure include infrared spectroscopy (IR), [] nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR, and 29Si-NMR), and elemental analysis. []

Q2: How is this compound synthesized?

A2: Several synthesis routes are mentioned:* From Octamethylcyclotetrasiloxane: One method involves reacting octamethylcyclotetrasiloxane with monochloromethyl-heptamethylcyclotetrasiloxane in the presence of potassium acetate and a phase-transfer catalyst like tetrabutyl-ammonium acid sulfate. [] * From Methyldichlorosilane and Dimethyldichlorosilane: Another approach uses these two precursors to first synthesize this compound, which can then be further reacted. []* Hydrosilylation Reactions: this compound can react with various vinyl-containing silanes and siloxanes in hydrosilylation reactions to produce oligocyclosiloxanes. These reactions are catalyzed by platinum catalysts. []

Q3: What are some applications of this compound in material science?

A3: this compound serves as a building block for synthesizing various materials:* Fluoro-silicone emulsions: Reacting it with a fluoro-containing monomer (derived from fluocaprylic acid) yields fluoctylcyclosiloxane, a precursor to fluoro-silicone emulsions. These emulsions impart hydrophobic and oleophobic properties to materials like cotton. [] * Liquid-crystalline perylene derivatives: Attaching this compound moieties to perylene tetracarboxylic bisimide creates liquid-crystalline materials. The cyclotetrasiloxane rings in these materials promote columnar mesomorphic structures and influence their electronic properties. [] * Hybrid carbosilane-siloxane dendrimers: Hydrosilylation of carbosilane dendrimers with this compound introduces cyclosiloxane layers on the dendrimer surface, influencing the dendrimer's properties. []

Q4: Are there specific challenges or considerations regarding the reactivity of this compound?

A4: One challenge with hydrosilylation reactions involving this compound is the lack of complete regioselectivity. This leads to the formation of isomeric oligocyclosiloxanes, adding complexity to the product mixture. []

Q5: What are some research areas related to this compound that require further investigation?

A5: While the provided abstracts highlight synthesis and some applications, many areas remain unexplored:* Detailed characterization of physicochemical properties: Further research on properties like viscosity, thermal stability, and surface tension is crucial for understanding its behavior in various applications.* Exploring its potential in other material systems: Investigating its incorporation into polymers, coatings, and composites beyond those mentioned could reveal new functionalities.* Evaluating the environmental impact: Studying its degradation pathways and potential ecotoxicological effects is crucial for ensuring its safe and sustainable use.

Q6: What is the significance of the Diels-Alder reaction in relation to this compound?

A6: The Diels-Alder reaction is highlighted as a key synthetic route for attaching various functional groups to the siloxane core. For instance, reacting vinyl-heptamethylcyclotetrasiloxane (VHMCTS) with different dienes like 7,9-diphenyl-8H-cyclopentacena phthylene-8-one (DCPAO) [] or 2,5-dimethyl-3,4-diphenylcyclopentadienone (DDCP) [] via Diels-Alder reaction yields novel silicon compounds with specific functionalities. This highlights the versatility of this compound as a building block for diverse molecular architectures.

Q7: What are the limitations of traditional silane surface chemistry compared to using this compound and B(C6F5)3 catalysis?

A7: Traditional methods for attaching silanes to surfaces, often relying on chlorosilanes, have limitations. The research shows that using this compound and B(C6F5)3 catalysis offers advantages: []* Milder Reaction Conditions: The reaction occurs rapidly at room temperature, eliminating the need for high temperatures.* Cleaner Byproducts: Only H2 gas is produced as a byproduct, simplifying purification and minimizing potential contamination.* Control over Graft Architecture: By strategically placing hydridosilane groups within poly(dimethylsiloxane)s (PDMSs), researchers can control the architecture of the grafted polymers on silica surfaces.* Access to Novel Structures: This method allows the creation of modified silica surfaces with defined methylsiloxane groups not easily achievable through conventional silane chemistry.

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